molecular formula C11H10N2O2 B2633344 4-(2-Methoxypyrimidin-5-YL)phenol CAS No. 1780278-53-6

4-(2-Methoxypyrimidin-5-YL)phenol

Cat. No.: B2633344
CAS No.: 1780278-53-6
M. Wt: 202.213
InChI Key: YBSSATUILXDAIK-UHFFFAOYSA-N
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Description

4-(2-Methoxypyrimidin-5-YL)phenol is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of a methoxypyrimidine ring attached to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyrimidin-5-YL)phenol typically involves the coupling of a pyrimidine derivative with a phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of boronic acids with halides . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyrimidin-5-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(2-Methoxypyrimidin-5-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyrimidin-5-YL)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrimidine ring can engage in π-π interactions with aromatic residues . These interactions disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxypyrimidin-5-YL)phenol is unique due to the combination of a methoxypyrimidine ring and a phenol group. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds.

Properties

IUPAC Name

4-(2-methoxypyrimidin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-12-6-9(7-13-11)8-2-4-10(14)5-3-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSATUILXDAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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